4-ethyl-1-methyl-1H-perimidine

Antibacterial screening Enterococcus faecalis Perimidine antimicrobial

Perimidine SAR requires precise reference compounds. 4-Et-1-Me-perimidine (CAS 720671-16-9) is the defined N1-methyl, C4-ethyl perimidine, eliminating substitution variability. • Antibacterial IC50 3.19 μM vs. E. faecalis CECT 481 • DNA-intercalation reference: planar core without 2-substituent isolates positional binding contributions • ≥95% purity, in stock for rapid global dispatch.

Molecular Formula C14H14N2
Molecular Weight 210.27g/mol
Cat. No. B378124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1-methyl-1H-perimidine
Molecular FormulaC14H14N2
Molecular Weight210.27g/mol
Structural Identifiers
SMILESCCC1=C2C3=C(C=CC=C3N(C=N2)C)C=C1
InChIInChI=1S/C14H14N2/c1-3-10-7-8-11-5-4-6-12-13(11)14(10)15-9-16(12)2/h4-9H,3H2,1-2H3
InChIKeyKSDXTGVBVLZEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1-methyl-1H-perimidine: Technical Baseline


4-Ethyl-1-methyl-1H-perimidine (CAS: 720671-16-9, molecular formula C₁₄H₁₄N₂, molecular weight 210.27 g/mol) is a nitrogen-containing heterocyclic compound belonging to the perimidine class, characterized by a fused tricyclic system comprising a naphthalene core with an imidazole-like ring . Perimidines are recognized as "minimal" DNA-intercalating agents due to their planar tricyclic chromophore, which serves as the minimal structural requirement for intercalative binding to DNA, with DNA association constants (log K = 5.8–6.5) and cytotoxic potencies (IC₅₀ = 500–1500 nM) comparable to other linear tricyclic DNA-intercalating antitumor agents such as acridinecarboxamides and phenazinecarboxamides [1]. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity , and serves as a research scaffold in medicinal chemistry, materials science, and heterocyclic chemistry applications [2].

DNA intercalation research scaffold with planar tricyclic chromophore

Substitution-position-driven physicochemical and binding property studies

Heterocyclic chemistry and antimicrobial screening library candidate

4-Ethyl-1-methyl-1H-perimidine: Generic Substitution Risks


Within the perimidine scaffold, substituent position, identity, and electronic character critically govern both physicochemical properties and biological activity, rendering in-class analogs non-interchangeable for rigorous research or industrial applications. The mode of DNA binding (intercalative versus non-intercalative) is dictated by the position of side-chain attachment on the perimidine chromophore, with only specific substitution patterns yielding intercalative binding [1]. Furthermore, the presence of a basic nitrogen in the 2-position chain is essential for cytotoxic activity, with the 2-dimethylaminomethylene derivative exhibiting maximal potency among 2-substituted perimidines [2]. Alkyl substitution at the 1-position (N-methyl) and 4-position (C-ethyl) in 4-ethyl-1-methyl-1H-perimidine creates a distinct electronic environment that differentiates it from unsubstituted perimidine, 2-substituted derivatives, and alternative 1-alkyl variants [3]. The π-amphoteric nature of the perimidine system means that substitution patterns directly modulate both electron-donating and electron-withdrawing character, affecting reactivity, metal coordination behavior, and biological target engagement [3]. Consequently, substitution of 4-ethyl-1-methyl-1H-perimidine with a structurally similar perimidine derivative without rigorous validation would introduce uncontrolled variables that compromise experimental reproducibility and product performance.

binding mode

DNA intercalation depends on side‑chain position; altering substitution pattern may shift to non‑intercalative binding

cytotoxic pharmacophore

Absence of a basic nitrogen at the 2‑position may limit the cytotoxic potency observed in active 2‑substituted perimidines

π‑amphoteric shift

Substituent electronic effects modulate π‑amphoteric character; reactivity and coordination behavior may differ from 1‑unsubstituted or 2‑substituted analogs

4-Ethyl-1-methyl-1H-perimidine: Quantitative Evidence


Antibacterial Activity Against E. faecalis

4-Ethyl-1-methyl-1H-perimidine has been evaluated for antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC₅₀ value of 3.19 × 10³ nM (3.19 μM) as measured by microbial growth inhibition in a 2-fold microtiter broth dilution assay over an 18-hour incubation period [1]. While this represents a documented quantitative antimicrobial activity profile for this specific compound, the IC₅₀ value indicates relatively modest antibacterial potency compared to established antibiotic agents and certain high-potency perimidine o-quinone derivatives that have demonstrated IC₅₀ values <1 μM against cancer cell lines [2]. This quantitative baseline allows researchers to appropriately contextualize the compound's antimicrobial potential for specific screening applications.

Antibacterial activity (E. faecalis)
Reported
IC50 = 3.19 μM
Supports antimicrobial screening context; modest potency vs. class baseline
E. faecalis CECT 481, 18‑h broth dilution assay
Antibacterial screening Enterococcus faecalis Perimidine antimicrobial IC₅₀ determination

Structural Differentiation from 2-Substituted Perimidines

Structure-activity relationship (SAR) studies on perimidine derivatives have established that the presence of a basic nitrogen in the 2-position chain is critically important for cytotoxic activity, with the 2-dimethylaminomethylene derivative exhibiting maximal potency among 2-substituted perimidines [1]. In contrast, 4-ethyl-1-methyl-1H-perimidine features alkyl substitution at the 4-position (ethyl) and 1-position (methyl) rather than the biologically active 2-position pharmacophore. This structural distinction has functional implications: 2-substituted perimidines demonstrate cytotoxic IC₅₀ values ranging from 7.5 ± 0.3 μM to 14.6 ± 0.4 μM against human cancer cell lines [2], whereas 4-ethyl-1-methyl-1H-perimidine lacks the 2-substituent essential for potent cytotoxicity, positioning it as a distinct scaffold with different biological and physicochemical properties [3].

Structural vs. 2‑substituted perimidines
Class‑level inference
No 2‑position basic nitrogen chain;
2‑substituted active series IC50 range 7.5–14.6 μM
Absence of cytotoxic pharmacophore; may not support cell‑based endpoint studies
SAR indicates 2‑dimethylaminomethylene derivative maximal potency
Structure-activity relationship Perimidine substitution pattern Cytotoxic activity determinants 2-Substituted perimidine SAR

N1-Methyl Scaffold vs. 2-Aryl Immunosuppressants

Patent literature identifies 2-aryl-1H-perimidine compounds as possessing immunosuppressive activity [1], establishing a distinct pharmacological class within the perimidine family. 4-Ethyl-1-methyl-1H-perimidine contains an N1-methyl substituent and a 4-ethyl substituent rather than the 2-aryl group characteristic of immunosuppressive perimidine derivatives. Additionally, 1-alkyl-2-R-perimidines have been patented as inhibitors of gastric acid secretion [2], while 4-ethyl-1-methyl-1H-perimidine bears the 1-methyl group but lacks the 2-substituent required for this antisecretory activity. These structural distinctions map to different patent-defined utility classes, underscoring that substitution pattern determines functional application domain within the perimidine chemical space [3].

Patent pharmacology divergence
Class‑level inference
No 2‑aryl or 2‑alkoxyalkyl substituent present
Not mapped to immunosuppressive or gastric acid‑inhibitory patent classes
2‑aryl‑1H‑perimidines and 1‑alkyl‑2‑R‑perimidines define distinct SAR domains
Immunosuppressive agents 2-Aryl-1H-perimidine Perimidine patent pharmacology N1-substitution

4-Ethyl-1-methyl-1H-perimidine: Best-Fit Applications


Antimicrobial Screening & Scaffold Library Construction

4-Ethyl-1-methyl-1H-perimidine is suitable for inclusion in perimidine-focused compound libraries for antimicrobial screening programs. The documented IC₅₀ value of 3.19 μM against Enterococcus faecalis CECT 481 [1] provides a quantifiable activity baseline for comparative SAR studies. This compound serves as an N1-methylated, C4-ethylated scaffold that can be compared against 2-substituted derivatives to systematically map the relationship between substitution pattern and antimicrobial potency [2].

π-Amphoteric System Reactivity Studies

The perimidine ring system is a unique π-amphoteric heteroaromatic scaffold, capable of both electron donation and acceptance depending on substituent electronic effects [3]. 4-Ethyl-1-methyl-1H-perimidine, with its specific N1-methyl and C4-ethyl substitution pattern, provides a defined electronic environment for studying substituent effects on reactivity, regioselectivity in electrophilic/nucleophilic substitution, and metal coordination behavior. The compound's calculated density (1.1 ± 0.1 g/cm³), boiling point (399.2 ± 35.0°C at 760 mmHg), and refractive index (1.628) offer physicochemical reference points for purification and formulation studies.

Non-2-Substituted DNA Binding Reference

Given that 2-substituted perimidines with basic nitrogen chains exhibit maximal cytotoxic activity via DNA intercalation (log K = 5.8–6.5) [2], 4-ethyl-1-methyl-1H-perimidine—which lacks the 2-substituent—serves as a structurally defined reference compound for isolating the contribution of the 2-position substituent to DNA binding affinity and mode of interaction. The planar tricyclic perimidine chromophore represents the minimal structural requirement for intercalative DNA binding [2]; this compound allows researchers to evaluate the intrinsic DNA binding properties of the unsubstituted (at position 2) N1-methylated scaffold.

Application
Selection Property
Validation Focus
Antimicrobial screening library scaffold
N1‑methyl, C4‑ethyl substitution for SAR mapping
Growth inhibition endpoint against Gram‑positive strains
π‑amphoteric heteroaromatic reactivity studies
Defined electronic environment from alkyl substitution
Substituent effect on electrophilic/nucleophilic regioselectivity
DNA intercalation mechanistic reference
Unsubstituted 2‑position; minimal chromophore scaffold
Intrinsic DNA binding affinity of N1‑methylated perimidine

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